molecular formula C23H22ClN7 B2384417 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine CAS No. 946296-90-8

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine

Cat. No.: B2384417
CAS No.: 946296-90-8
M. Wt: 431.93
InChI Key: ICVJNVSITPAWSW-UHFFFAOYSA-N
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Description

This compound features a pteridin-4-amine core substituted with a 3-chlorophenylpiperazine moiety at position 2 and an N-(4-methylphenyl) group at position 2. The pteridine scaffold is a nitrogen-rich heterocycle known for its role in medicinal chemistry, particularly in targeting enzymes and receptors.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7/c1-16-5-7-18(8-6-16)27-22-20-21(26-10-9-25-20)28-23(29-22)31-13-11-30(12-14-31)19-4-2-3-17(24)15-19/h2-10,15H,11-14H2,1H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVJNVSITPAWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine typically involves multiple steps

  • Step 1: Synthesis of 4-(3-chlorophenyl)piperazine

      Reagents: 3-chloroaniline, piperazine

      Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.

      Product: 4-(3-chlorophenyl)piperazine

  • Step 2: Synthesis of N-(4-methylphenyl)pteridin-4-amine

      Reagents: 4-methylphenylamine, pteridine

      Conditions: The reaction is typically conducted in a solvent like dimethylformamide (DMF) with a catalyst such as palladium on carbon (Pd/C).

      Product: N-(4-methylphenyl)pteridin-4-amine

  • Step 3: Coupling Reaction

      Reagents: 4-(3-chlorophenyl)piperazine, N-(4-methylphenyl)pteridin-4-amine

      Conditions: The coupling reaction is performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM).

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: It is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurological processes. The pteridine moiety may also play a role in the compound’s biological activity by interacting with enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Aryl Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity/Notes References
Target Compound :
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
Pteridin-4-amine - 3-Chlorophenylpiperazine (position 2)
- N-(4-methylphenyl) (position 4)
No direct activity data reported; structural similarity to kinase inhibitors suggests potential enzyme modulation.
N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridin-4-amine - 4-Phenylpiperazine (position 2)
- N-(2,4-dimethylphenyl) (position 4)
Structural analogue with enhanced steric bulk; dimethyl groups may alter pharmacokinetics.
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine 1,3,5-Triazine - 3-Chlorophenylpiperazine (linked via methyl group)
- N-(2,4-dimethylphenyl)
Triazine core offers distinct electronic properties; potential for DNA interaction or kinase inhibition.
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole - 3-Chlorophenyl and 4-methylphenyl groups
- Morpholine substitution
High synthetic yield (72%); thione group may enhance metal-binding or redox activity.
NF1442 (Quinoline Derivative) Quinoline - 3-Chlorophenylpiperazine
- 7-Chloroquinoline
Potent Ca²⁺-ATPase inhibitor (IC₅₀ = 1.3 µM); demonstrates the role of chloroaryl-piperazine in enzyme targeting.
ND-7 (Quinolone Antibiotic) Quinolone - 3-Chlorophenylpiperazine
- Carboxylic acid group
Antibacterial activity via topoisomerase inhibition; highlights versatility of piperazine in diverse drug classes.

Key Differences and Implications

Core Heterocycle Variability: Pteridine vs. Triazine/Triazole: Pteridine’s extended π-system may favor interactions with aromatic residues in enzymes, whereas triazines (electron-deficient cores) could engage in hydrogen bonding or halogen interactions . Quinoline/Quinolone Derivatives: These exhibit distinct mechanisms (e.g., Ca²⁺-ATPase inhibition, antibacterial activity) due to their planar structures and functional groups (e.g., carboxylic acid in ND-7) .

Chlorophenyl Position: The 3-chlorophenyl group (meta-substitution) in the target compound contrasts with para-substituted analogues (e.g., 4-chlorophenyl in ), which may alter receptor binding kinetics.

Biological Activity Trends: Piperazine-containing compounds like NF1442 and ND-7 show nanomolar to micromolar potency in enzyme inhibition, suggesting that the target compound’s lack of activity data warrants further testing . Triazole-thiones (e.g., ) with high synthetic yields (72–83%) highlight feasible scalability for analogs of the target compound.

Notes on Structural and Functional Relationships

  • Piperazine as a Pharmacophore : The 3-chlorophenylpiperazine motif is recurrent in inhibitors of enzymes (e.g., CYP51, Ca²⁺-ATPase) and receptors (e.g., serotonin receptors), underscoring its versatility .
  • Role of Chlorine : The electron-withdrawing 3-chloro substituent may enhance binding to hydrophobic pockets or stabilize π-π interactions in target proteins .
  • Limitations : The absence of explicit activity data for the target compound necessitates empirical validation of its hypothesized mechanisms (e.g., kinase inhibition, antimicrobial activity).

Biological Activity

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is a complex organic compound with significant potential in medicinal chemistry, particularly for neurological disorders. Its structure combines a piperazine ring with a pteridine moiety, which may confer unique pharmacological properties. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN3C_{19}H_{22}ClN_{3}, and it has a molecular weight of approximately 343.86 g/mol. The structural uniqueness arises from the combination of the piperazine and pteridine components, which allows for specific interactions with various biological targets.

Synthesis

The synthesis of this compound involves several steps:

  • Synthesis of 4-(3-chlorophenyl)piperazine :
    • Reagents : 3-chloroaniline, piperazine
    • Conditions : Reflux in ethanol
    • Product : 4-(3-chlorophenyl)piperazine
  • Synthesis of N-(4-methylphenyl)pteridin-4-amine :
    • Reagents : 4-methylphenylamine, pteridine
    • Conditions : Reaction in dimethylformamide (DMF) with palladium on carbon (Pd/C) as a catalyst
    • Product : N-(4-methylphenyl)pteridin-4-amine
  • Coupling Reaction :
    • Reagents : 4-(3-chlorophenyl)piperazine and N-(4-methylphenyl)pteridin-4-amine
    • Conditions : Use of N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM)
    • Final Product : this compound

Pharmacological Studies

Research indicates that this compound exhibits potential as a pharmaceutical agent, particularly in treating conditions related to neurotransmitter signaling. It has been studied for its interaction with various receptors involved in neurological pathways.

  • Receptor Binding Studies :
    • The compound has shown affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders.
    • Binding assays reveal that modifications on the phenyl rings significantly influence receptor affinity and selectivity.
  • Functional Assays :
    • Functional studies have demonstrated that the compound acts as an allosteric modulator at certain receptors, enhancing their activity without directly activating them.
    • For instance, derivatives containing the 3-chlorophenyl group have been noted to enhance receptor signaling pathways involved in depression models.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • A study published in PubMed examined the role of similar compounds as allosteric enhancers at adenosine receptors, indicating that structural modifications can lead to significant changes in biological activity .
StudyFindings
PubMed Study on Allosteric EnhancersIdentified structural influences on receptor binding and functional activity.
Neurological Disorder ModelsDemonstrated efficacy in reducing symptoms associated with anxiety and depression through receptor modulation.

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